N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline is a complex organic compound that features both morpholine and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline typically involves multi-step organic reactions. One common method starts with the nitration of aniline derivatives to introduce the nitro group. This is followed by the alkylation of morpholine and piperazine to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The nitro group and the morpholine and piperazine moieties play crucial roles in its binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(morpholin-4-yl)propyl]-2-nitroaniline
- N-[3-(morpholin-4-yl)propyl]-5-(piperazin-1-yl)aniline
- N-[3-(piperazin-1-yl)propyl]-2-nitroaniline
Uniqueness
N-[3-(morpholin-4-yl)propyl]-2-nitro-5-(piperazin-1-yl)aniline is unique due to the presence of both morpholine and piperazine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C17H27N5O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline |
InChI |
InChI=1S/C17H27N5O3/c23-22(24)17-3-2-15(21-8-5-18-6-9-21)14-16(17)19-4-1-7-20-10-12-25-13-11-20/h2-3,14,18-19H,1,4-13H2 |
InChI Key |
QUGDVCULCBEVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCCN3CCOCC3 |
Origin of Product |
United States |
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